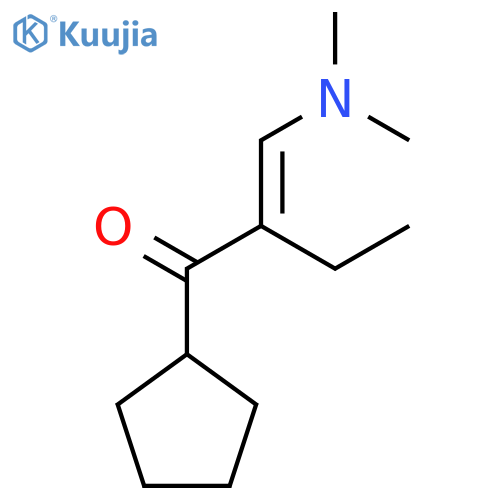

Cas no 1998765-96-0 (1-cyclopentyl-2-(dimethylamino)methylidenebutan-1-one)

1-cyclopentyl-2-(dimethylamino)methylidenebutan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-cyclopentyl-2-(dimethylamino)methylidenebutan-1-one

- EN300-1127460

- 1998765-96-0

- 1-cyclopentyl-2-[(dimethylamino)methylidene]butan-1-one

-

- インチ: 1S/C12H21NO/c1-4-10(9-13(2)3)12(14)11-7-5-6-8-11/h9,11H,4-8H2,1-3H3/b10-9+

- InChIKey: RDDZZESZLWDVMG-MDZDMXLPSA-N

- SMILES: O=C(/C(=C/N(C)C)/CC)C1CCCC1

計算された属性

- 精确分子量: 195.162314293g/mol

- 同位素质量: 195.162314293g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 14

- 回転可能化学結合数: 4

- 複雑さ: 225

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 1

- 不確定化学結合立体中心数: 0

- XLogP3: 2.7

- トポロジー分子極性表面積: 20.3Ų

1-cyclopentyl-2-(dimethylamino)methylidenebutan-1-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1127460-0.25g |

1-cyclopentyl-2-[(dimethylamino)methylidene]butan-1-one |

1998765-96-0 | 95% | 0.25g |

$708.0 | 2023-10-26 | |

| Enamine | EN300-1127460-5.0g |

1-cyclopentyl-2-[(dimethylamino)methylidene]butan-1-one |

1998765-96-0 | 5g |

$2858.0 | 2023-06-09 | ||

| Enamine | EN300-1127460-0.05g |

1-cyclopentyl-2-[(dimethylamino)methylidene]butan-1-one |

1998765-96-0 | 95% | 0.05g |

$647.0 | 2023-10-26 | |

| Enamine | EN300-1127460-5g |

1-cyclopentyl-2-[(dimethylamino)methylidene]butan-1-one |

1998765-96-0 | 95% | 5g |

$2235.0 | 2023-10-26 | |

| Enamine | EN300-1127460-10g |

1-cyclopentyl-2-[(dimethylamino)methylidene]butan-1-one |

1998765-96-0 | 95% | 10g |

$3315.0 | 2023-10-26 | |

| Enamine | EN300-1127460-2.5g |

1-cyclopentyl-2-[(dimethylamino)methylidene]butan-1-one |

1998765-96-0 | 95% | 2.5g |

$1509.0 | 2023-10-26 | |

| Enamine | EN300-1127460-1.0g |

1-cyclopentyl-2-[(dimethylamino)methylidene]butan-1-one |

1998765-96-0 | 1g |

$986.0 | 2023-06-09 | ||

| Enamine | EN300-1127460-0.1g |

1-cyclopentyl-2-[(dimethylamino)methylidene]butan-1-one |

1998765-96-0 | 95% | 0.1g |

$678.0 | 2023-10-26 | |

| Enamine | EN300-1127460-0.5g |

1-cyclopentyl-2-[(dimethylamino)methylidene]butan-1-one |

1998765-96-0 | 95% | 0.5g |

$739.0 | 2023-10-26 | |

| Enamine | EN300-1127460-10.0g |

1-cyclopentyl-2-[(dimethylamino)methylidene]butan-1-one |

1998765-96-0 | 10g |

$4236.0 | 2023-06-09 |

1-cyclopentyl-2-(dimethylamino)methylidenebutan-1-one 関連文献

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

5. Book reviews

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

1-cyclopentyl-2-(dimethylamino)methylidenebutan-1-oneに関する追加情報

Professional Introduction to 1-cyclopentyl-2-(dimethylamino)methylidenebutan-1-one (CAS No. 1998765-96-0)

1-cyclopentyl-2-(dimethylamino)methylidenebutan-1-one, identified by the CAS number 1998765-96-0, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, featuring a cyclopentyl group and a dimethylamino substituent, exhibits unique structural and chemical properties that make it a valuable candidate for various synthetic applications.

The structural framework of 1-cyclopentyl-2-(dimethylamino)methylidenebutan-1-one consists of a butanone backbone modified with a chiral center at the second carbon position. The presence of the cyclopentyl ring contributes to its steric hindrance, while the dimethylamino group enhances its nucleophilic character. These features collectively contribute to its reactivity and potential utility in medicinal chemistry.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their pharmaceutical applications. The incorporation of nitrogen-containing heterocycles into molecular frameworks has been shown to enhance binding affinity and selectivity towards biological targets. The 1-cyclopentyl-2-(dimethylamino)methylidenebutan-1-one structure aligns well with this trend, as it can be further functionalized to produce derivatives with enhanced pharmacological properties.

One of the most compelling aspects of 1-cyclopentyl-2-(dimethylamino)methylidenebutan-1-one is its potential as a building block for more complex molecules. Researchers have explored its use in the synthesis of various pharmacologically active compounds, including those targeting neurological disorders and inflammatory conditions. The chiral center in this molecule provides an opportunity for the development of enantiomerically pure compounds, which are often required for optimal biological activity.

The dimethylamino group in 1-cyclopentyl-2-(dimethylamino)methylidenebutan-1-one also plays a crucial role in its chemical behavior. This group can participate in hydrogen bonding interactions, making it a valuable component in the design of molecules that require specific binding affinities to biological targets. Additionally, the presence of this group can influence the compound's solubility and metabolic stability, factors that are critical for pharmaceutical applications.

Recent studies have highlighted the importance of molecular diversity in drug discovery programs. The ability to generate structurally diverse analogs from a common scaffold can lead to the identification of novel lead compounds with improved efficacy and reduced toxicity. The versatility of 1-cyclopentyl-2-(dimethylamino)methylidenebutan-1-one as a synthetic intermediate makes it an attractive candidate for such programs.

The cyclopentyl ring in this compound contributes to its overall steric profile, which can be fine-tuned by introducing additional substituents at various positions. This flexibility allows researchers to explore different structural motifs and optimize key pharmacokinetic parameters. For instance, modifications at the cyclopentyl ring can influence lipophilicity, which is a critical factor in drug absorption, distribution, metabolism, and excretion (ADME).

In conclusion, 1-cyclopentyl-2-(dimethylamino)methylidenebutan-1-one (CAS No. 1998765-96-0) represents a promising compound in the realm of pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the development of novel therapeutic agents.

1998765-96-0 (1-cyclopentyl-2-(dimethylamino)methylidenebutan-1-one) Related Products

- 2228982-92-9(3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one)

- 1248213-10-6(1-(bromomethyl)-1-(cyclopentyloxy)-4-methylcyclohexane)

- 2624128-69-2(3-Methylidene-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride)

- 1040662-74-5(butyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate)

- 1871000-15-5(tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)piperidine-1-carboxylate)

- 1903446-20-7(1-((1R,5S)-8-(3-(4-(methylthio)phenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione)

- 10431-96-6(4,5-Dihydro-2-(2-naphthalenyl)oxazole)

- 53319-35-0(myo-Inositol)

- 926246-96-0(N-(3-Fluoro-4-methylphenyl)-2-hydroxyacetamide)

- 2228279-88-5(2-methyl-4-(1-methylcyclohexyl)butan-2-amine)